molecular formula C10H12N2 B3177441 2,5-Divinylbenzene-1,4-diamine CAS No. 1631999-89-7

2,5-Divinylbenzene-1,4-diamine

Cat. No.: B3177441
CAS No.: 1631999-89-7
M. Wt: 160.22 g/mol
InChI Key: ACXJHSWQLRWWMJ-UHFFFAOYSA-N
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Description

2,5-Divinylbenzene-1,4-diamine is an organic compound with the molecular formula C10H12N2 It is characterized by a benzene ring substituted with two vinyl groups and two amino groups at the 1,4-positions

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Divinylbenzene-1,4-diamine typically involves the reaction of 2,5-dibromobenzene-1,4-diamine with vinyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,5-Divinylbenzene-1,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the vinyl groups to ethyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2,5-Divinylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of covalent organic frameworks (COFs) and other polymeric materials.

    Biology: The compound can be used in the development of bioactive molecules and as a building block for drug discovery.

    Industry: Used in the production of advanced materials with specific properties, such as high surface area and porosity.

Comparison with Similar Compounds

Similar Compounds

    Divinylbenzene: Similar in structure but lacks the amino groups.

    Vinylbenzene (Styrene): Contains only one vinyl group and no amino groups.

    2,5-Dimethylbenzene-1,4-diamine: Similar structure but with methyl groups instead of vinyl groups.

Uniqueness

2,5-Divinylbenzene-1,4-diamine is unique due to the presence of both vinyl and amino groups, which allows it to participate in a wider range of chemical reactions and form more complex polymeric structures compared to its analogs. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific chemical functionalities.

Properties

IUPAC Name

2,5-bis(ethenyl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h3-6H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXJHSWQLRWWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1N)C=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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